HDAC6 Inhibitory Potency and Isoform Selectivity of Hdac6-IN-37 (W5) vs. Tubastatin A and ACY-1215
Hdac6-IN-37 (W5) demonstrates superior potency and a wider selectivity window against the HDAC6 isoform when compared to the well-characterized HDAC6 inhibitors Tubastatin A and ACY-1215. W5 inhibits HDAC6 with an IC50 of 2.54 nM, which is 5.9-fold more potent than Tubastatin A (IC50 = 15 nM) and approximately 2-fold more potent than ACY-1215 (IC50 = 5 nM) [1]. Crucially, W5 exhibits a selectivity range of >290- to 3300-fold over other HDAC isoforms, a significantly broader window compared to ACY-1215, which is reported to have >10-fold selectivity over Class I HDACs [1][2].
| Evidence Dimension | HDAC6 Enzyme Inhibition (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 = 2.54 nM; >290- to 3300-fold selective over other HDAC isoforms |
| Comparator Or Baseline | Tubastatin A: IC50 = 15 nM, ~1093-fold selectivity over HDAC1; ACY-1215: IC50 = 5 nM, >10-fold selectivity over Class I HDACs |
| Quantified Difference | 5.9-fold more potent than Tubastatin A; ~2-fold more potent than ACY-1215. Selectivity window is at least 29- to 330-fold wider than ACY-1215's reported Class I selectivity. |
| Conditions | In vitro enzymatic assays using recombinant human HDAC enzymes. |
Why This Matters
Superior potency and a wider selectivity margin reduce the likelihood of off-target effects in complex biological systems, making Hdac6-IN-37 a more precise tool for dissecting HDAC6-specific roles in AD pathology.
- [1] Wang X-X, et al. Synthesis and biological evaluation of selective histone deacetylase 6 inhibitors as multifunctional agents against Alzheimer's disease. Eur J Med Chem. 2021;225:113821. View Source
- [2] AbMole BioScience. Product Information: Rocilinostat (ACY-1215). View Source
